Aloe Emodin 1-Glucoside is a naturally occurring compound that belongs to the class of anthraquinones, which are phenolic compounds characterized by their complex structures and diverse biological activities. This specific glucoside derivative of aloe emodin is primarily found in various plants, particularly within the genera Aloe, Rheum, and Rhamnus. Aloe emodin itself is known for its therapeutic properties, including anti-inflammatory, antibacterial, and potential anticancer effects .
Aloe Emodin 1-Glucoside is derived from the glycosylation of aloe emodin, which is commonly extracted from the leaves and roots of Aloe vera and other related plants. The compound can be isolated through various extraction and purification techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Chemically, Aloe Emodin 1-Glucoside is classified as an anthraquinone glycoside. Its molecular formula is , with a molecular weight of 432.38 g/mol. The compound features a glucosyl moiety attached to the aloe emodin structure, which enhances its solubility and bioavailability compared to its aglycone form .
The synthesis of Aloe Emodin 1-Glucoside can be achieved through enzymatic or chemical glycosylation processes. Enzymatic synthesis typically involves using specific glycosyltransferases that catalyze the transfer of a glucose moiety from a donor molecule (such as UDP-glucose) to aloe emodin. This method offers specificity and mild reaction conditions, making it preferable for producing high-purity compounds .
Technical Details:
Aloe Emodin 1-Glucoside undergoes various chemical reactions typical of anthraquinones, including oxidation, reduction, and conjugation reactions. These reactions are crucial for its biological activity and metabolic processing.
Technical Details:
The mechanism of action for Aloe Emodin 1-Glucoside involves multiple pathways that contribute to its therapeutic effects:
Aloe Emodin 1-Glucoside has garnered interest for its potential applications in various scientific fields:
Aloe Emodin-8-glucoside (ALMG) exhibits selective binding to oncogenic G-quadruplex (G4) DNA structures, particularly the promoter sequences of c-KIT and c-MYC. NMR studies reveal that ALMG engages with the 3'-end tetrad of the parallel c-KIT G-quadruplex (mutated sequence c-kit21T12T21) through combined stacking and hydrogen-bonding interactions. Key contact points involve imino protons of G4, G8, G16, and G20, with significant chemical shift perturbations (Δδ > 0.5 ppm) observed at low ligand/DNA ratios (R = 0.25). The glucoside moiety enhances water solubility and facilitates additional contacts with loop nucleotides, stabilizing the complex without disrupting the G4 topology [1] [7]. For c-MYC (mutated sequence Pu22T14T23), ALMG binds via end-stacking on the outer G-tetrads, validated by NOESY correlations between the anthraquinone H-2/H-3 protons and guanine H1 imino protons. This binding is characterized by a binding constant (K) of ~10⁴ M⁻¹, which is 10-fold higher than aloin but slightly lower than aloe emodin (aglycone) due to steric effects of the glucose unit [2] [7].
Table 1: Binding Affinities of ALMG with G-Quadruplex Sequences
G4 Sequence | Binding Constant (K, M⁻¹) | Key Interactions |
---|---|---|
c-KIT | (1.20 ± 0.15) × 10⁵ | 3'-end tetrad stacking, H-bonding with glucose |
c-MYC | (0.91 ± 0.10) × 10⁵ | Outer G-tetrad stacking |
BCL-2 | (0.60 ± 0.08) × 10⁵ | Weak groove binding |
HUMTEL | (0.45 ± 0.05) × 10⁵ | Non-specific interactions |
ALMG demonstrates 3–5× higher binding affinity for G4 DNA (e.g., c-KIT, c-MYC) over duplex DNA. Spectrophotometric titrations show hypochromicity of 24–30% and bathochromic shifts of 4–6 nm for G4 complexes, contrasting with <15% hypochromicity for duplex DNA. Fluorescence quenching assays further confirm this selectivity: The Stern-Volmer constant (KSV) for ALMG drops from 46.64 M⁻¹ (free) to 14.07 M⁻¹ when bound to c-KIT, indicating shielding of the ligand from solvent. Conversely, duplex DNA binding only reduces KSV to 35–40 M⁻¹ [2] [7]. Among G4 sequences, ALMG preferentially targets c-KIT > c-MYC > BCL-2 > HUMTEL, attributed to structural variations in groove widths and loop geometries that accommodate the glucoside moiety [1] [2].
Table 2: Selectivity Profile of ALMG for Different DNA Structures
DNA Structure | K (M⁻¹) | Stern-Volmer Constant (KSV, M⁻¹) | Structural Basis |
---|---|---|---|
c-KIT G4 | (1.20 ± 0.15) × 10⁵ | 14.07 | Wide grooves, flexible loops |
c-MYC G4 | (0.91 ± 0.10) × 10⁵ | 18.29 | Rigid parallel topology |
Duplex DNA | (4.90 ± 0.11) × 10⁴ | 35.58 | Limited ligand accessibility |
Differential scanning calorimetry (DSC) reveals that ALMG increases the melting temperature (Tm) of c-KIT G4 by 2–4°C, indicating moderate stabilization. This is driven by favorable Gibbs free energy changes (ΔG = –25.3 kJ/mol), calculated from thermal denaturation profiles. Circular dichroism (CD) spectroscopy corroborates that ALMG preserves the parallel topology of c-KIT and c-MYC G4 structures, evidenced by maintained positive ellipticity at 265 nm and negative band at 240 nm. The absence of CD signal changes above 300 nm confirms no induction of non-native conformations [1] [7].
The planar anthraquinone core of ALMG enables π-π stacking with G-tetrads, as validated by:
NMR spectroscopy provides atomic-level insights into ALMG-G4 interactions:
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